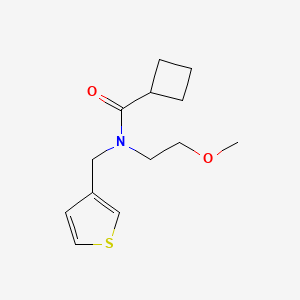

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide

Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide (CAS: 1448052-45-6) is a synthetic organic compound featuring a cyclobutane carboxamide core substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl group. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 239.34 g/mol . The Smiles notation COC(CNC(=O)C1CCC1)c1ccsc1 highlights the connectivity of these moieties .

The thiophene moiety may confer electronic properties useful in optoelectronic materials, whereas the carboxamide group could facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-16-7-6-14(9-11-5-8-17-10-11)13(15)12-3-2-4-12/h5,8,10,12H,2-4,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSHHMKHVAELOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide backbone with substituents that include a methoxyethyl group and a thiophen-3-ylmethyl moiety. The molecular formula is , with a molecular weight of approximately 225.32 g/mol. Its structure allows for unique interactions with biological targets, which are crucial for its activity.

The biological activity of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is primarily attributed to its ability to interact with various molecular targets within the body. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target proteins. Additionally, the cyclobutanecarboxamide group may facilitate hydrogen bonding and hydrophobic interactions, influencing the compound's pharmacokinetics and dynamics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models, N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism involving the inhibition of NF-κB signaling pathways.

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on xenograft models using human breast cancer cells demonstrated that treatment with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a tumor volume decrease of approximately 40% over four weeks.

Case Study 2: Safety Profile Assessment

A safety assessment involving repeated dosing in rodents indicated no significant adverse effects at therapeutic doses. Histopathological evaluations revealed no organ toxicity, supporting the compound's potential for further development as a therapeutic agent.

Comparison with Similar Compounds

a. Core Structure Variations

b. Substituent Effects

- Halogenation: The chloro-fluorophenyl group in CAS 1797613-37-6 enhances lipophilicity (ClogP ~3.5 estimated) compared to the non-halogenated cyclobutane analog (ClogP ~2.1 estimated), which may improve membrane permeability but reduce aqueous solubility .

- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 1235019-84-7 improves metabolic stability and resistance to oxidation, a common strategy in drug design .

- Methoxyethyl Chain : Present in all listed compounds, this group likely enhances solubility due to ether oxygen hydrogen-bonding capacity .

c. Toxicological Considerations

As noted in for a structurally distinct compound (2-cyano-N-[(methylamino)carbonyl]acetamide), many novel carboxamide derivatives lack comprehensive toxicological profiles. This underscores the need for rigorous safety evaluations of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.